molecular formula C11H7ClO3 B097301 2-Chloro-3-methoxy-1,4-naphthoquinone CAS No. 15707-32-1

2-Chloro-3-methoxy-1,4-naphthoquinone

Cat. No.: B097301
CAS No.: 15707-32-1
M. Wt: 222.62 g/mol
InChI Key: MLABDRCTCNEFPX-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-1,4-naphthoquinone (CAS RN: N/A) is a synthetic 1,4-naphthoquinone derivative characterized by chlorine and methoxy substituents at positions C2 and C3, respectively. This compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with methanol in the presence of triethylamine, yielding a yellow crystalline solid with a melting point of 144–147°C . Its structure has been confirmed through NMR, IR, and mass spectrometry .

The compound exhibits diverse biological activities, including cytotoxicity against cancer cell lines and anti-inflammatory properties. For instance, it serves as a precursor in synthesizing thioglucopyranose derivatives that inhibit P2X7 purinergic receptors, a target for inflammatory diseases .

Properties

CAS No.

15707-32-1

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

2-chloro-3-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3

InChI Key

MLABDRCTCNEFPX-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Other CAS No.

15707-32-1

Synonyms

2-Chloro-3-methoxy-1,4-naphthoquinone

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Overview : 1,4-naphthoquinones, including 2-chloro-3-methoxy-1,4-naphthoquinone, exhibit significant antimicrobial properties against various pathogens.

Case Studies :

  • In studies evaluating the antimicrobial efficacy of naphthoquinones, derivatives including this compound demonstrated effectiveness against Plasmodium falciparum , the causative agent of malaria, and other bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .
  • A recent study highlighted that certain naphthoquinone derivatives showed improved inhibition of biofilm formation by over 60%, outperforming standard antibiotics like ciprofloxacin .
CompoundTarget PathogenInhibition Percentage
This compoundPlasmodium falciparumHigh
Novel derivativesMycobacterium tuberculosisSignificant
Novel derivativesPseudomonas aeruginosaSignificant

Antitumor Activity

Overview : The antitumor potential of this compound has been investigated across various cancer cell lines.

Case Studies :

  • A study reported that the compound exhibited cytotoxicity against squamous cell carcinoma lines (SCC-9 and SCC-25), with IC50_{50} values indicating significant growth inhibition .
  • Another investigation into naphthoquinone derivatives revealed promising results against human breast adenocarcinoma (MDA-MB-231) cells. Compounds derived from this compound showed IC50_{50} values ranging from 3.048×1053.048\times 10^{-5} to 4.24×1064.24\times 10^{-6} mol L1^{-1} .
Cell LineIC50_{50} (mol L1^{-1})
SCC-255.00×1065.00\times 10^{-6}
MDA-MB-2313.048×1053.048\times 10^{-5}
H4602.68×1062.68\times 10^{-6}

Anti-inflammatory Activity

Overview : The anti-inflammatory properties of naphthoquinones have been explored in various studies.

Case Studies :

  • Research has shown that certain naphthoquinones can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), indicating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Key Findings :

  • Chlorine at C2/C3 enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Methoxy groups improve solubility compared to hydroxy derivatives but may reduce redox activity due to electron-donating effects .

Hydroxy-Substituted Derivatives

Compound Name Substituents Melting Point (°C) Key Biological Activities References
2-Hydroxy-1,4-naphthoquinone (Lawsone) C2: OH N/A Broad-spectrum antimicrobial; inhibits dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone) C2: CH3; C5: OH 78–80 Anticancer activity via ROS generation; minimal cytotoxicity to healthy cells
2-Hydroxy-3-(3,3-dichloroallyl)-1,4-naphthoquinone (Dichloroallyl lawsone) C2: OH; C3: CH2CCl2 N/A Inhibits DHODH (Ki: 2.7 × 10⁻⁸ M); antitumor activity in L1210 leukemia cells

Key Findings :

  • Hydroxy groups at C2/C5 enhance redox cycling, generating reactive oxygen species (ROS) for anticancer effects .
  • Poor solubility of hydroxy derivatives (e.g., 2-hydroxy-3-anilino derivatives) limits bioavailability .

Amino-Substituted Derivatives

Compound Name Substituents Melting Point (°C) Key Biological Activities References
2-Chloro-3-amino-1,4-naphthoquinone (NQCA) C2: Cl; C3: NH2 N/A Induces differentiation in U-937 leukemia cells; apoptosis via caspase activation
2-Amino-1,4-naphthoquinone-benzamide hybrids C2: NH2; C3: benzamide N/A Cytotoxicity in HeLa and MCF-7 cells (IC50: <10 µM); apoptosis induction

Key Findings :

  • Amino groups at C3 improve DNA intercalation and topoisomerase inhibition .
  • Chloro-amino derivatives (e.g., NQCA) show selective activity against leukemia cells .

Nitro- and Dimethoxy-Substituted Derivatives

Compound Name Substituents Melting Point (°C) Key Biological Activities References
5-Nitro-1,4-naphthoquinone C5: NO2 N/A Antioxidant (CUPRAC assay); catalase inhibition (0.71–0.86%)
5,8-Dimethoxy-1,4-naphthoquinone C5,8: OCH3 N/A Moderate cytotoxicity; used as intermediates in anthracycline synthesis

Key Findings :

  • Nitro groups at C5 enhance electron-withdrawing effects, improving antioxidant capacity .
  • Dimethoxy derivatives exhibit lower cytotoxicity compared to chloro analogs .

Data Tables

Table 1. Cytotoxicity Comparison of Selected 1,4-Naphthoquinones

Compound Cell Line IC50 (µM) Reference
This compound Prostate (LNCaP) 1.0
DCDMNQ Prostate (PC-3) 1.5
Plumbagin Breast (MCF-7) 5.2
2-Amino-benzamide hybrid Cervical (HeLa) 8.7

Table 2. Enzymatic Inhibition Profiles

Compound Target Enzyme Inhibition (IC50/Ki) Reference
Dichloroallyl lawsone Dihydroorotate dehydrogenase Ki: 2.7 × 10⁻⁸ M
2-Hydroxy-1,4-naphthoquinone Lymphoid tyrosine phosphatase IC50: 5.6 µM
5-Nitro-1,4-naphthoquinone Catalase % Inhibition: 0.71–0.86

Preparation Methods

Chlorination-Methoxylation of 1,4-Naphthoquinone

The direct functionalization of 1,4-naphthoquinone faces inherent challenges due to the electron-deficient nature of the quinoid system, which limits electrophilic substitution reactivity. However, the patent CN100347141C demonstrates that introducing sulfonate groups at the 1-position enhances chlorination selectivity. In this method, 1-naphthylamine-4-sulfonic acid is dissolved in water, acidified to pH 2–5, and treated with iron or zinc catalysts (1–10 wt%) under chlorine gas flow. While this approach yields 2,3-dichloro-1,4-naphthoquinone with >90% purity, adapting it for mono-chlorination requires stringent control over stoichiometry.

Methoxylation of the intermediate 2-chloro-1,4-naphthoquinone is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethylformamide (DMF) at 80–100°C. Competitive hydrolysis side reactions are mitigated by anhydrous conditions, yielding this compound in 65–72% isolated yield after recrystallization from toluene.

Methoxylation-Chlorination of Lawsone

Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a versatile precursor due to its inherent hydroxyl group, which directs electrophilic substitution. As reported by SciForum, bromination of lawsone using bromine and hydrogen peroxide in sulfuric acid yields 2-hydroxy-3-bromo-1,4-naphthoquinone with 92% efficiency. Analogous chlorination requires substituting bromine with chlorine gas, though this introduces safety and selectivity challenges.

Subsequent methoxylation employs methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃, acetone). The reaction proceeds via an SN2 mechanism, replacing the hydroxyl group at position 2 with methoxy. However, over-chlorination at position 3 remains a concern, necessitating precise temperature control (20–30°C) and stoichiometric Cl₂ limitation. Final purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Selective Substitution on 2,3-Dichloro-1,4-naphthoquinone

The dichlorinated precursor, synthesized via the method in CN100347141C, undergoes regioselective methoxylation. SciELO demonstrates that treating 2,3-dichloro-1,4-naphthoquinone with sodium methoxide in methanol at 60°C selectively replaces the chlorine at position 3, yielding the target compound in 78% yield. The selectivity arises from the differential reactivity of the chlorines, influenced by steric and electronic factors.

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Chlorination-Methoxylation1,4-NaphthoquinoneCl₂, NaOCH₃65–7295
Methoxylation-ChlorinationLawsoneCl₂, (CH₃O)₂SO₂70–7593
Dichloro Substitution2,3-Dichloro-1,4-NQNaOCH₃7898.5

Experimental Optimization and Challenges

Solvent and Catalytic Systems

Water-based systems, as described in CN100347141C, eliminate organic solvent recovery but are unsuitable for methoxylation steps requiring anhydrous conditions. Polar aprotic solvents like DMF enhance methoxide nucleophilicity but necessitate post-reaction neutralization. Catalysts such as ferric sulfate (1–5 wt%) improve chlorination rates but may introduce metal contaminants requiring additional purification.

Regioselectivity Control

The electron-withdrawing quinone carbonyls deactivate the aromatic ring, directing electrophiles to positions ortho and para to existing substituents. In lawsone derivatives, the hydroxyl group at position 2 directs chlorination to position 3, as observed in SciForum’s bromination protocol. For dichloronaphthoquinone, steric hindrance at position 2 favors substitution at position 3.

Purification Techniques

Recrystallization remains the dominant purification method, with toluene and chlorobenzene providing optimal solubility gradients for the target compound . High-performance liquid chromatography (HPLC) is employed for analytical validation, though industrial-scale applications prefer cost-effective filtration and washing protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-chloro-3-methoxy-1,4-naphthoquinone and its derivatives?

  • Methodology : Sodium hydride-promoted bis-acylation of 2-amino-3-chloro-1,4-naphthoquinone with morpholine or alkylamines under anhydrous conditions yields derivatives with ~45% average yield . Microwave-assisted multicomponent reactions or chemoenzymatic approaches can improve efficiency and reduce reaction steps .
  • Key Considerations : Optimize solvent systems (e.g., THF or acetonitrile) and base catalysts (e.g., NaH or K2_2CO3_3) to enhance regioselectivity and minimize side products like halogen displacement by nucleophiles .

Q. How can structural confirmation of this compound derivatives be achieved?

  • Methodology : Use X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., Cl···Cl contacts at 3.346 Å) . Complement with 1^1H/13^{13}C NMR and IR spectroscopy to verify substituent positions, focusing on νC=O (1660–1680 cm1^{-1}) and νC-Cl (550–600 cm1^{-1}) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen against human cancer cell lines (e.g., PC3 prostate cancer) using MTT assays to determine IC50_{50} values. Compare cytotoxicity with non-cancerous cells (e.g., HEK293) to assess selectivity . For antimicrobial activity, use Kirby-Bauer disc diffusion and time-kill assays against MRSA .

Advanced Research Questions

Q. How do substituents (e.g., Cl, OCH3_3) influence redox cycling and biological mechanisms of this compound?

  • Methodology : Electrochemical analysis (cyclic voltammetry) reveals redox potentials linked to ROS generation. Compare with analogs (e.g., 2-hydroxy-1,4-naphthoquinone) to correlate substituent electronegativity with pro-oxidant activity .
  • Data Contradictions : While methoxy groups enhance membrane permeability, they may reduce redox cycling efficiency compared to hydroxyl derivatives. Resolve via ROS quantification (DCFDA assays) and mitochondrial depolarization studies .

Q. What strategies address conflicting SAR data in anticancer studies of naphthoquinone derivatives?

  • Methodology : Perform 3D-QSAR modeling to identify steric/electronic parameters governing activity. For example, C-3 methoxy groups improve solubility but may sterically hinder target binding . Validate via molecular docking with proposed targets (e.g., topoisomerase II or NAD(P)H:quinone oxidoreductase) .

Q. How can environmental sustainability be integrated into naphthoquinone synthesis?

  • Methodology : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ NH4_4OAc-catalyzed reactions or mechanochemical grinding to reduce waste .
  • Challenges : Balance green chemistry principles with reaction yields; monitor by LC-MS for unintended byproducts .

Key Research Gaps

  • Toxicity Profiling : Limited in vivo data on nephrotoxicity or hemolytic activity (e.g., redox-active metabolites may induce oxidative stress in non-target tissues) .
  • Target Identification : Unclear whether anticancer activity stems from direct enzyme inhibition or indirect ROS-mediated apoptosis .

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